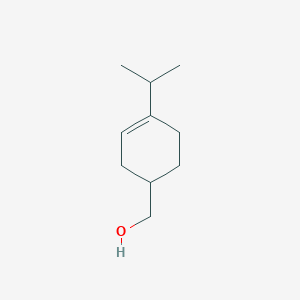

p-Mentha-3-en-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(4-propan-2-ylcyclohex-3-en-1-yl)methanol |

InChI |

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h5,8-9,11H,3-4,6-7H2,1-2H3 |

InChI Key |

CQRYMYGKLOLNOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CCC(CC1)CO |

Synonyms |

P-menth-3-en-7-ol |

Origin of Product |

United States |

Research Methodologies for the Chemical Synthesis of P Mentha 3 En 7 Ol

Classical Organic Synthesis Approaches to p-Mentha-3-en-7-ol

Classical synthesis provides the foundational methods for constructing the p-menthane (B155814) skeleton and introducing the required functional groups. These approaches can be broadly categorized into total synthesis, where the molecule is built from simpler, acyclic precursors, and semi-synthesis, which modifies naturally abundant starting materials.

Total synthesis offers the flexibility to construct complex molecular architectures from the ground up. For p-menthane analogues, a key strategy often involves the formation of the characteristic cyclohexene (B86901) ring.

A notable example of constructing the p-menthane core is seen in the asymmetric synthesis of an intermediate for (+)-trans-Δ⁹-THC, which involves a Diels-Alder reaction. rsc.org This key step utilizes an enantiopure Cu(II)-bisoxazoline catalyst to create the trans-configured cyclohexene ring system, which is subsequently converted to a p-menth-1-ene-3,8-diol. rsc.org While the final target is different, this method demonstrates a powerful strategy for the de novo, stereocontrolled construction of the p-menthane ring, which could be adapted for the synthesis of this compound.

Another approach in total synthesis involves building the cyclic structure through a series of reactions, as highlighted in the synthesis of the complex daphniphyllum alkaloid, (−)-calyciphylline N, which features a highly diastereoselective, intramolecular Diels-Alder reaction to build a bicyclo[2.2.2]octane core that is later elaborated. researchgate.net Although significantly more complex, the principles of using cycloaddition reactions to establish the core ring structure are fundamental to the total synthesis of terpenoids.

| Total Synthesis Strategy | Key Reaction | Precursors | Product/Intermediate | Reference |

| Asymmetric Cannabinoid Synthesis | Asymmetric Diels-Alder Reaction | Acyclic diene and dienophile | p-Menth-1-ene-3,8-diol | rsc.org |

| Complex Alkaloid Synthesis | Intramolecular Diels-Alder Reaction | Silicon-tethered acrylate | Bicyclo[2.2.2]octane core | researchgate.net |

Semi-synthesis leverages the structural complexity of readily available natural products, modifying them to achieve the target molecule. This is often more efficient than total synthesis. For p-menthane derivatives, common precursors include limonene (B3431351), verbenol, and dill ether.

One prominent route starts from limonene, a major component of citrus oils. A process for preparing (+)-p-mentha-2,8-diene-1-ol, an important intermediate for Δ⁹-Tetrahydrocannabinol (THC), begins with (+)-limonene oxide. google.com The synthesis involves the regio- and stereoselective opening of the epoxide ring by reacting it with an amine in the presence of a Lewis acid to form an amine adduct, which is then oxidized and pyrolyzed to yield the desired p-menthane diol. google.com

Another example is the synthesis of (8S)-(−)-p-mentha-1,3-dien-9-ol starting from dill ether, a constituent of dill weed essential oil. researchgate.net The process involves treating dill ether with anhydrous magnesium bromide and acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester. Subsequent hydrolysis with potassium hydroxide (B78521) yields the target alcohol. researchgate.net

The monoterpenoid (−)-verbenol is also a valuable chiral precursor. In the first stereoselective synthesis of (−)-trans-Δ⁸-THC, (−)-verbenol undergoes a Friedel–Crafts alkylation with olivetol, catalyzed by p-toluenesulfonic acid (p-TSA) or boron trifluoride, to generate the cannabinoid scaffold which is built upon a p-menthane framework. rsc.org

| Precursor | Key Transformation | Reagents | Product | Reference |

| (+)-Limonene oxide | Epoxide ring opening | Amine, Lewis acid, then oxidation/pyrolysis | (+)-p-Mentha-2,8-diene-1-ol | google.com |

| Dill ether | Ether cleavage and functionalization | MgBr₂, Acetic anhydride, then KOH | (8S)-(−)-p-Mentha-1,3-dien-9-ol | researchgate.net |

| (−)-Verbenol | Friedel–Crafts alkylation | Olivetol, p-TSA or BF₃ | (−)-trans-Δ⁸-THC intermediate | rsc.org |

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of p-menthane derivatives, as different stereoisomers can have distinct properties. Stereoselective synthesis aims to produce a single, desired stereoisomer.

A powerful method for stereocontrol involves the synthesis and subsequent opening of a para-menthene epoxide. mdpi.com Two approaches were developed for the epoxide synthesis: one from a chlorohydrin using sodium hydride, and a more promising one-pot method from a diacetate using sodium tert-butoxide. The resulting epoxide ring can then be opened by various nucleophiles in a stereoselective manner to produce diverse derivatives. mdpi.com

The industrial synthesis of (−)-menthol by Takasago International Corporation is a landmark in large-scale stereoselective synthesis. d-nb.infoth-koeln.de The process starts with myrcene (B1677589) and employs a rhodium-BINAP catalyst for the asymmetric isomerization of an intermediate enamine to form (+)-citronellal with high enantiomeric excess (>98% ee). This chiral aldehyde is then cyclized and hydrogenated to produce (−)-menthol. d-nb.infoth-koeln.de This strategy of using a chiral catalyst to induce stereochemistry is a cornerstone of modern asymmetric synthesis.

Furthermore, the choice of catalyst and reaction conditions can dictate the stereochemical outcome in hydrogenation reactions. For example, the hydrogenation of thymol (B1683141) can lead to different ratios of menthol (B31143) isomers depending on the catalyst (e.g., supported platinum-group metals, nickel) and conditions, which can influence the epimerization between menthone and isomenthone (B49636) intermediates. th-koeln.de

Semi-Synthesis Routes to this compound from Precursors

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. This approach is particularly effective for producing chiral compounds like p-menthane alcohols with high enantiopurity.

A preparative-scale synthesis of the four stereoisomers of p-menth-1-en-9-ol (B100243) was achieved through two distinct chemoenzymatic pathways starting from the enantiomers of limonene. cnr.it One pathway involved the baker's yeast-mediated reduction of p-mentha-1,8-dien-9-al isomers, which afforded the corresponding alcohols with very high enantioselectivity. cnr.it An alternative route used a chemical reduction followed by resolution of the resulting diastereomeric mixture using Porcine Pancreas Lipase (PPL). cnr.it

Similarly, a chemoenzymatic approach has been developed to access key, non-commercially available intermediates in the peppermint monoterpenoid biosynthetic pathway. acs.org This strategy involved a chemical oxidation and elimination sequence to produce (−)-isopiperitenone. This intermediate was then subjected to biotransformations. For instance, the enzyme isopiperitenone (B1196671) reductase (IPR) was used for the preparative-scale conjugate reduction of (−)-isopiperitenone to (+)-cis-isopulegone, a crucial step in menthol biosynthesis. acs.orgnih.gov These enzymatic steps often proceed under mild conditions and with selectivities that are difficult to achieve with purely chemical methods.

| Enzyme/Microorganism | Substrate | Transformation | Product(s) | Reference |

| Baker's Yeast | p-Mentha-1,8-dien-9-al | Carbonyl reduction | Enantiopure p-Menth-1-en-9-ol isomers | cnr.it |

| Porcine Pancreas Lipase (PPL) | Mixture of p-menth-1-en-9-ol diastereoisomers | Enantioselective acylation (Resolution) | Enantio- and diastereoisomerically pure alcohols | cnr.it |

| Isopiperitenone Reductase (IPR) | (−)-Isopiperitenone | Conjugate reduction | (+)-cis-Isopulegone | acs.org |

Principles of Green Chemistry Applied to this compound Synthesis Research

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of terpenoids to improve sustainability.

Key green chemistry principles relevant to p-menthane synthesis include:

Use of Renewable Feedstocks : Many syntheses start from naturally derived and abundant monoterpenes like limonene from citrus fruits or myrcene from various plants, aligning with the principle of using renewable raw materials. google.comd-nb.infomdpi.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The asymmetric isomerization in the Takasago process using a rhodium catalyst is a prime example. d-nb.info Biocatalysts, such as enzymes and whole-cell systems, are particularly green as they operate under mild conditions (temperature, pressure, pH) and in aqueous media. cnr.itacs.org

Safer Solvents and Auxiliaries : Research is moving towards replacing hazardous organic solvents. A biomimetic synthesis of cannabichromene (B1668259) (CBC), a related terpenoid, was achieved in high yield using water as the solvent and ammonium (B1175870) chloride as a catalyst, showcasing a greener approach. mdpi.com

Designing Safer Chemicals : A green oxidation of menthol to menthone was developed using calcium hypochlorite, a less toxic and more environmentally benign alternative to traditional heavy-metal oxidants like chromic acid. wiserpub.comwikipedia.org

By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally friendly, safer, and more efficient.

Biosynthesis and Enzymatic Transformations of P Mentha 3 En 7 Ol

Elucidation of Biosynthetic Pathways Leading to p-Mentha-3-en-7-ol

Direct experimental elucidation of the biosynthetic pathway for this compound is limited in scientific literature. However, by examining the well-characterized pathways of analogous p-menthane (B155814) monoterpenes and related C7-hydroxylated compounds like perillyl alcohol, a putative biosynthetic route can be proposed.

The biosynthesis of all terpenoids, including p-menthane monoterpenes, begins with two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govoup.com These precursors are generated through two primary, evolutionarily distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol of plants, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. nih.govnih.gov

In plants, the MEP pathway is generally responsible for the production of monoterpenes. nih.govnih.gov The key steps involving these precursors for monoterpene synthesis are:

GPP Synthesis: A head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by geranyl diphosphate synthase (GPPS). This reaction forms geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes. nih.govwikipedia.orgacs.org

Compartmentalization: The synthesis of GPP and subsequent monoterpenes occurs within specialized cellular compartments. In mint plants, this biosynthesis is localized to the secretory cells of peltate glandular trichomes found on the plant's aerial surfaces, with GPP synthesis specifically occurring in leucoplasts. researchgate.netresearchgate.net

From GPP, the pathway diverges to create the vast array of monoterpene skeletons.

Following the formation of the universal precursor GPP, the synthesis of a specific p-menthane skeleton is directed by terpene cyclases, followed by a series of modifications by tailoring enzymes like cytochrome P450 monooxygenases and dehydrogenases. frontiersin.org While the specific enzymes for this compound are not characterized, a plausible sequence can be inferred from related pathways and the existence of its corresponding aldehyde, p-Menth-3-en-7-al. kyoto-u.ac.jpnist.gov

The proposed enzymatic steps are:

Cyclization: GPP undergoes cyclization to form a p-menthane olefinic skeleton. The specific olefin formed would be a p-menthadiene. For the formation of a compound with a double bond at the C3 position, an enzyme would need to produce a precursor like γ-terpinene (p-mentha-1,4-diene) or another isomer that can be subsequently converted.

Hydroxylation at C7: The key step is the introduction of a hydroxyl group at the C7 position (one of the methyl carbons of the isopropyl group). This type of allylic hydroxylation on an inactivated methyl group is characteristically catalyzed by a cytochrome P450 monooxygenase (CYP) . kyoto-u.ac.jp In the analogous biosynthesis of perillyl alcohol (p-mentha-1,8-dien-7-ol) from limonene (B3431351) in Perilla frutescens, this step is performed by a limonene-7-hydroxylase, a CYP enzyme. kyoto-u.ac.jp A similar CYP-dependent hydroxylase would be required to act on a p-mentha-3-ene precursor.

Oxidation/Reduction at C7: The formation of this compound likely proceeds via its aldehyde intermediate, p-Menth-3-en-7-al. nist.gov This suggests a two-step process at the C7 position, which is common in plant secondary metabolism:

An alcohol dehydrogenase (ADH) would oxidize the newly formed hydroxyl group of a C7-hydroxylated intermediate to an aldehyde (p-Menth-3-en-7-al).

Subsequently, a reductase or a different ADH would catalyze the reduction of this aldehyde to the final alcohol product, this compound. The biosynthesis of perillyl alcohol in Perilla has been shown to proceed via the intermediate perillaldehyde (B36042). kyoto-u.ac.jpkyoto-u.ac.jp

Table 1: Putative Enzymatic Steps in this compound Biosynthesis

| Step | Precursor | Product | Enzyme Class (Putative) | Function |

| 1 | Geranyl Diphosphate (GPP) | p-Menthadiene intermediate | Terpene Synthase / Cyclase | Cyclization of C10 precursor |

| 2 | p-Menthadiene intermediate | p-Menthadiene-7-ol intermediate | Cytochrome P450 Monooxygenase | C7-Hydroxylation |

| 3 | p-Menthadiene-7-ol intermediate | p-Menth-3-en-7-al | Alcohol Dehydrogenase | Oxidation of C7-alcohol to aldehyde |

| 4 | p-Menth-3-en-7-al | This compound | Aldehyde Reductase / Alcohol Dehydrogenase | Reduction of C7-aldehyde to alcohol |

Specific regulatory factors controlling this compound biosynthesis have not been identified. However, research on monoterpene production in Mentha species provides a general framework for how its pathway is likely regulated.

The biosynthesis of monoterpenes in mint is tightly controlled at the level of gene expression. thegoodscentscompany.com The expression of genes encoding the biosynthetic enzymes is often coordinated and developmentally regulated, with peak transcription and enzyme activity occurring in young, developing leaves where the glandular trichomes are most active. thegoodscentscompany.com For example, studies in peppermint show that the activities of most enzymes in the menthol (B31143) pathway are highest in leaves aged 12 to 20 days, and this correlates directly with the abundance of the enzyme proteins and their corresponding mRNA transcripts. thegoodscentscompany.com This suggests that the production of this compound, if occurring in mint, would also be under strict developmental and transcriptional control. Various transcription factors are known to regulate terpenoid pathways, but none have been specifically linked to this compound. kyoto-u.ac.jp

Key Enzymatic Steps and Catalytic Mechanisms in this compound Formation

Microbial and Plant Enzymatic Transformations of this compound

While the biosynthesis of this compound is not well-defined, the enzymatic transformation of this compound and its close structural relatives by microorganisms and insects has been observed. These biotransformations are of interest for generating novel derivatives with potentially useful properties.

There is a lack of studies using this compound directly as a substrate for bioconversion. However, enzymatic reactions involving the C7 position of other p-menthane monoterpenes are well-documented and provide insight into how this compound might be derivatized.

Hydroxylation of Related Monoterpenes: Microorganisms and insects are known to hydroxylate p-menthane skeletons. For instance, larvae of Spodoptera litura can hydroxylate both (R)- and (S)-terpinen-4-ol at the C7 position to produce (R)- and (S)-p-menth-1-ene-4,7-diol, respectively. mdpi.com The same insect can also convert menthone into 7-hydroxymenthone. mdpi.com

Conversion of a C7-Alcohol Analogue: A key example is the biotransformation of S-(-)-perillyl alcohol (p-mentha-1,8-diene-7-ol), a close structural analogue of this compound. The fungus Fusarium heterosporium was found to convert S-(-)-perillyl alcohol into a novel metabolite, p-mentha-8-en-1,2,7-triol, through dihydroxylation of the C1-C2 double bond. ogu.edu.tr This demonstrates that the C7-alcohol moiety can be retained while other parts of the molecule are enzymatically modified.

Reduction and Esterification: In another relevant study, Saccharomyces cerevisiae was used to bioconvert perillaldehyde (the aldehyde corresponding to perillyl alcohol). The yeast reduced the aldehyde to perillyl alcohol and also formed trans-shisool (p-menth-8-en-7-ol) through reduction of the conjugated double bond. kyoto-u.ac.jp Furthermore, esterification of the resulting alcohols to form acetates was observed. kyoto-u.ac.jp These reactions—reduction, oxidation, and esterification—are plausible conversions for this compound as well.

Table 2: Examples of Enzymatic Transformations of Related p-Menthane Monoterpenes

| Substrate | Organism/Enzyme System | Product(s) | Transformation Type | Reference |

| (R)-Terpinen-4-ol | Spodoptera litura larvae | (R)-p-Menth-1-ene-4,7-diol | C7-Hydroxylation | mdpi.com |

| (-)-Menthone | Spodoptera litura larvae | 7-Hydroxymenthone | C7-Hydroxylation | mdpi.com |

| S-(-)-Perillyl alcohol | Fusarium heterosporium | p-Mentha-8-en-1,2,7-triol | Dihydroxylation | ogu.edu.tr |

| Perillaldehyde | Saccharomyces cerevisiae | Perillyl alcohol, trans-Shisool, Perillyl acetate (B1210297) | Reduction, Esterification | kyoto-u.ac.jp |

Enzymatic reactions in biosynthetic pathways are renowned for their high degree of stereoselectivity, producing specific enantiomers or diastereomers of a product. While no specific data exists for enzymatic transformations of this compound, the principles observed in related pathways are directly applicable.

The enzymes that catalyze the modification of p-menthane skeletons, such as reductases and hydroxylases, typically have precisely shaped active sites that bind the substrate in a specific orientation. This ensures that the reaction occurs on a particular face of the molecule, leading to a stereochemically defined product. For example, pulegone (B1678340) reductase, a key enzyme in the menthol pathway, stereoselectively reduces the double bond of (+)-pulegone to produce primarily (–)-menthone. frontiersin.org Similarly, the microbial transformation of γ-terpinene to p-mentha-1,4-dien-9-ol was found to be highly regio- and enantioselective. mdpi.com

Therefore, any plant or microbial enzymatic transformation involving this compound, whether it be oxidation, reduction, or hydroxylation, would be expected to proceed with a high degree of stereocontrol, yielding a product with a specific absolute configuration. The exact stereochemical outcome would depend on the specific enzyme and organism involved.

Chemical Reactivity and Derivatization Studies of P Mentha 3 En 7 Ol

Oxidation Reactions of p-Mentha-3-en-7-ol

The secondary alcohol functionality of this compound is amenable to oxidation to yield the corresponding ketone, p-mentha-3-en-7-one. Standard oxidation methodologies employed for secondary alcohols are applicable here. For instance, the Swern oxidation, which utilizes a dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride system, provides a mild and effective method for this transformation, minimizing the risk of side reactions involving the double bond. wikipedia.orgyoutube.com Another common and efficient method is the use of pyridinium (B92312) chlorochromate (PCC), which is known for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.net

The resulting α,β-unsaturated ketone is a valuable intermediate for further synthetic modifications, such as conjugate additions or reactions at the carbonyl group.

Reduction Reactions of this compound

The selective reduction of this compound can be achieved at either the carbon-carbon double bond or the alcohol functionality, depending on the chosen reagents and reaction conditions.

Catalytic hydrogenation is a primary method for the reduction of the endocyclic double bond. Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, the double bond can be saturated to yield p-menthan-7-ol. perfumerflavorist.comresearchgate.net The stereochemistry of the resulting product will depend on the catalyst and the substrate's stereochemistry.

Alternatively, reduction of the corresponding ketone, p-mentha-3-en-7-one, with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would regenerate the alcohol. It is important to note that LiAlH₄ can also reduce esters and other functional groups, offering a range of synthetic possibilities.

Esterification and Etherification of this compound

The hydroxyl group of this compound can be readily converted into esters and ethers, which can alter the molecule's physical properties and biological activity.

Esterification: Esterification can be accomplished by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides. ambeed.com The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. However, for higher yields and milder conditions, the use of acid anhydrides or acyl chlorides is often preferred. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) would yield p-mentha-3-en-7-yl acetate (B1210297). Similarly, various other esters can be prepared. researchgate.netmdpi.com

Etherification: The Williamson ether synthesis provides a general route to ethers from alcohols. ambeed.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then reacted with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Acetic anhydride, Pyridine | p-Mentha-3-en-7-yl acetate |

| Esterification | Cinnamic acid chloride, Benzene, Mg | p-Mentha-3-en-7-yl cinnamate |

| Etherification | 1. NaH, 2. CH₃I | 7-methoxy-p-mentha-3-ene |

Cyclization and Rearrangement Reactions Involving this compound Derivatives

The p-menthane (B155814) scaffold, with its inherent stereochemistry and functional groups, serves as a valuable starting point for the synthesis of more complex, often bicyclic, structures through cyclization and rearrangement reactions.

One potential avenue is the intramolecular Diels-Alder reaction. masterorganicchemistry.com By introducing a diene- or dienophile-containing side chain through esterification or etherification of the hydroxyl group, subsequent thermal or Lewis acid-catalyzed cyclization could lead to the formation of intricate bicyclic or tricyclic systems. The stereochemical outcome of such reactions is often predictable based on the transition state geometry.

Acid-catalyzed rearrangements are also a hallmark of terpene chemistry. Treatment of this compound or its derivatives with acids can induce carbocation formation, leading to skeletal rearrangements. For instance, a related compound, 3-p-menthene-8-ol, undergoes an allylic rearrangement when treated with a lower alkanoic acid to form a pulegyl ester. google.com Similar reactivity can be anticipated for derivatives of this compound.

Furthermore, the synthesis of heterocyclic compounds can be achieved from p-menthane derivatives. For example, the reaction of a diol derived from a related p-menthane with an aldehyde can lead to the formation of a hexahydro-2H-chromene skeleton. researchgate.net

Functionalization of the this compound Scaffold for Novel Chemical Entities

The this compound framework is a versatile template for the development of novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science. The strategic modification of its functional groups allows for the exploration of a wide chemical space.

A significant application of p-menthane derivatives is in the synthesis of cannabinoids. Chiral monoterpenes like p-mentha-2,8-dien-1-ol (B1605798) are key building blocks in the synthesis of compounds such as cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC). rsc.org The this compound scaffold, with its similar structural features, presents an opportunity for the synthesis of novel cannabinoid analogues.

Moreover, the derivatization of the hydroxyl group can lead to compounds with a range of biological activities. Esterification with cinnamic acid, for instance, has been shown to produce compounds with anti-inflammatory properties. mdpi.com The synthesis of various esters and amides from p-menthane carboxylic acids has led to the discovery of compounds with cooling and sensory effects. google.com

The functionalization of the double bond through reactions like epoxidation, dihydroxylation, or addition reactions further expands the synthetic utility of this compound, allowing for the introduction of new stereocenters and functional groups, thereby enabling the creation of a diverse library of novel compounds for biological screening and other applications. researchgate.net

Advanced Analytical Methodologies for P Mentha 3 En 7 Ol Research

Chromatographic Techniques for Separation and Quantification of p-Mentha-3-en-7-ol

Chromatography is fundamental to the analysis of this compound, enabling its separation from a multitude of other compounds typically present in natural extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound Analysis in Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile compounds like this compound in complex matrices such as essential oils. aesacademy.org This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In practice, the essential oil sample is injected into the GC system, where it is vaporized. The volatile components are then separated as they travel through a capillary column, typically with a non-polar or semi-polar stationary phase. The separation is based on the compounds' boiling points and their interactions with the stationary phase. Compounds with different properties elute from the column at different times, known as retention times.

Once separated, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum and retention index with those in spectral libraries (like NIST) or with analytical standards, compounds can be identified with high confidence. aesacademy.org

Several studies on Mentha species and other aromatic plants have utilized GC-MS to characterize their essential oil composition, identifying numerous p-menthane (B155814) derivatives. jppres.comlupinepublishers.com For instance, the analysis of essential oils from various mint species frequently identifies isomers and related structures, such as p-menth-3-en-8-ol, carvone (B1668592), and limonene (B3431351). umass.edunih.gov The analysis of Ziziphora capitata L. essential oil by HS-SPME-GC-MS identified p-menth-3-en-8-ol as a major component (up to 12.8%). umass.edu Similarly, GC-MS analysis of cumin essential oil has identified related compounds like ρ-mentha-1,4-dien-7-ol. tandfonline.com These analyses demonstrate the utility of GC-MS in separating and identifying specific isomers within the complex p-menthane family.

| Parameter | Description | Source |

|---|---|---|

| Instrument | Shimadzu GC-2010 Plus / Agilent 7890A | jppres.comsemanticscholar.org |

| Column | DB-5 or HP-5 capillary column (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness) | jppres.combanglajol.info |

| Carrier Gas | Helium or Nitrogen | jppres.combanglajol.info |

| Oven Temperature Program | Example: Start at 60°C, ramp at 3°C/min to 200°C, hold for 5 min. | jppres.com |

| Injector Temperature | Typically 250°C - 280°C | jppres.comaensiweb.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | aensiweb.com |

High-Performance Liquid Chromatography (HPLC) Methods for this compound

While GC-MS is dominant for volatile analysis, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative and complementary technique, particularly for less volatile derivatives or for preparative-scale isolation. researchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For p-menthane derivatives, reversed-phase HPLC using a C18 column is common, where a polar mobile phase (like methanol (B129727)/water or acetonitrile/water) is used. pensoft.net

HPLC is particularly useful for purifying compounds from complex mixtures for subsequent structural analysis by NMR or for olfactory evaluation. researchgate.net For instance, preparative HPLC has been used to fractionate crude volatile extracts of wine to identify potent aroma contributors, including p-menthane derivatives. researchgate.net A patent describing the synthesis of (+)-p-mentha-2,8-diene-1-ol, a related compound, also reports the use of HPLC to monitor the reaction and analyze the product mixture. google.com Although less common for routine analytical screening of volatile alcohols compared to GC, HPLC is a powerful tool for isolation and for the analysis of compounds that may not be suitable for gas chromatography due to thermal instability or high polarity. mdpi.com

Chiral Chromatography for Enantiomeric Analysis of this compound

Many monoterpenes, including p-menthane derivatives, are chiral and can exist as different enantiomers. These enantiomers often possess distinct biological activities and sensory properties. nih.gov Therefore, the ability to separate and quantify individual enantiomers is crucial. Chiral gas chromatography is the primary technique for this purpose. copernicus.org

This method uses a GC column containing a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net The chiral selector in the stationary phase interacts differently with each enantiomer, resulting in different retention times and allowing for their separation. For example, a Restek B-Dex 325 column, which is a derivatized β-cyclodextrin column, was successfully used for the chiral analysis of essential oils containing p-menth-3-en-8-ol. umass.edu Similarly, a Supelco Beta DEX™ 120 column has been used for the enantiomeric separation of various monoterpenes. copernicus.org The enantiomeric excess of a monoterpene triol was determined by chiral GLC analysis, highlighting the technique's precision. tandfonline.com The successful chiral separation of related compounds like p-mentha-1,3-dien-9-ol has also been reported, confirming the applicability of this methodology for the enantiomeric analysis of this compound. researchgate.net

| Chiral Stationary Phase | Application Example | Source |

|---|---|---|

| Restek B-Dex 325 (derivatized β-cyclodextrin) | Analysis of essential oil containing (+)-pulegone and p-menth-3-en-8-ol | umass.edu |

| Supelco Beta DEX™ 120 | Enantiomeric separation of α-pinene and β-pinene from conifer species | copernicus.org |

| Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin | Analysis of chiral compounds in complex mixtures using multidimensional GC | researchgate.net |

Spectroscopic Techniques for Structural Elucidation in this compound Research

While chromatography separates components, spectroscopy provides detailed information about their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.

¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to each other. ¹³C NMR reveals the number and types of carbon atoms in the molecule. In a study to revise the structure of a monoterpene alcohol from Mentha haplocalyx, extensive 1D and 2D NMR analyses were crucial in disproving an initial proposed structure and confirming the correct one. tandfonline.com The chemical identity of synthesized (8S)-(−)-p-mentha-1,3-dien-9-ol was confirmed using both one- and two-dimensional NMR. researchgate.net NMR data, including ¹H and ¹³C chemical shifts, are reported in patents and chemical databases for various p-menthane isomers, serving as critical reference data for identifying new compounds. google.comnih.gov

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| C1 | 72.89 | - |

| C2 | 74.75 | 3.92 (m) |

| C3 | 122.29 | 5.59 (m) |

| C4 | 147.03 | - |

| C8 | 72.50 | - |

| C9/C10 | 29.00 / 29.06 | 1.29 (s) |

Source: tandfonline.com

Infrared (IR) and Raman Spectroscopy for this compound Analysis

Infrared (IR) spectroscopy, often in the form of Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a characteristic pattern.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, typically a broad band around 3300-3600 cm⁻¹. It would also show bands corresponding to C-H stretching (around 2850-3000 cm⁻¹), C=C stretching of the cyclohexene (B86901) ring (around 1640-1680 cm⁻¹), and C-O stretching (around 1000-1200 cm⁻¹). The use of IR spectroscopy has been confirmed in the structural confirmation of synthesized p-menthane derivatives. researchgate.net In the analysis of essential oils, FTIR can quickly indicate the presence of major functional group classes. For example, in the analysis of red aroeira seed oil, which contains (R)-(-)-p-Menth-1-en-4-ol, FTIR analysis indicated the presence of characteristic bands for the key components. rsdjournal.orgrsdjournal.org While often used for bulk sample characterization, its coupling with chromatographic techniques or its use alongside NMR and MS provides complementary structural information.

Mass Spectrometry Fragmentation Patterns of this compound

The analysis of this compound, also known as p-Cymen-7-ol or Cuminyl alcohol, via mass spectrometry (MS), particularly using electron ionization (EI), reveals a distinct fragmentation pattern that is crucial for its identification. The compound has a molecular formula of C₁₀H₁₄O and a molecular weight of approximately 150.22 g/mol . chemicalbook.comnist.gov

In a typical 70 eV EI mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 150. While present, this peak may not be the most abundant. The fragmentation of p-Cymen-7-ol is largely dictated by its structure, which features a stable aromatic ring, a primary alcohol group, and an isopropyl substituent.

The most prominent feature in the spectrum is often the base peak at m/z 135. nih.gov This ion corresponds to the loss of a methyl group ([M-CH₃]⁺) from the parent molecule. The stability of the resulting ion structure contributes to its high abundance. Another significant fragmentation pathway involves the loss of the entire isopropyl group, leading to a fragment at m/z 107. nih.gov The cleavage of the C-C bond between the isopropyl group and the aromatic ring is a common fragmentation for p-cymene (B1678584) derivatives. researchgate.net

Further fragmentation includes the loss of the hydroxymethyl group (-CH₂OH), resulting in an ion at m/z 119, or the loss of water (H₂O) from the molecular ion, although this is less common for primary alcohols compared to secondary or tertiary ones. The presence of the aromatic ring allows for the formation of various resonance-stabilized ions. The ion at m/z 91, characteristic of a tropylium (B1234903) cation, is also typically observed, arising from the rearrangement and fragmentation of the benzyl-type structure.

A summary of the primary ions observed in the electron ionization mass spectrum of this compound is provided in the table below.

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Ion Structure/Fragment |

| 150 | Variable | [C₁₀H₁₄O]⁺ (Molecular Ion) |

| 135 | 100 (Base Peak) | [M-CH₃]⁺ |

| 119 | Moderate | [M-CH₂OH]⁺ |

| 107 | High | [M-C₃H₇]⁺ (Loss of isopropyl group) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Table 1: Characteristic mass spectrometry fragments of this compound (p-Cymen-7-ol) based on typical EI-MS data. nist.govnih.gov

Hyphenated Techniques for Comprehensive Analysis of this compound

The comprehensive analysis of this compound, especially within complex matrices like essential oils and plant extracts, necessitates the use of powerful hyphenated analytical techniques. chemijournal.comijpsjournal.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed and effective technique for the analysis of this compound. revistadechimie.roresearchgate.net As a volatile monoterpenoid, it is well-suited for gas chromatography, which separates it from other volatile components in a mixture based on boiling point and polarity. tandfonline.com Following separation, the compound is introduced into the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries like those from NIST. nist.govcabidigitallibrary.org The coupling of GC with MS is essential for accurately identifying individual components in complex mixtures, such as essential oils from Cumin, Artemisia, or Salvia species, where p-Cymen-7-ol is a known constituent. tandfonline.comcabidigitallibrary.orgsrce.hr

Solid Phase Microextraction (SPME)-GC-MS is a variation where SPME is used as a solvent-free sample preparation and introduction method. The SPME fiber adsorbs volatile and semi-volatile analytes, like this compound, from the headspace of a sample. revistadechimie.ro The fiber is then inserted directly into the hot GC injector for thermal desorption and subsequent analysis. This hyphenated approach is highly effective for determining volatile profiles in food and environmental samples. revistadechimie.ro

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with mass spectrometry offers a higher level of separation for exceptionally complex samples. researchgate.net In GCxGC, the sample is subjected to two different columns with distinct stationary phases. This provides enhanced resolution, separating compounds that may co-elute in a single-dimension GC system. researchgate.net This is particularly useful in the detailed analysis of essential oils where hundreds of compounds, including many isomers, are present.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique. While GC-MS is preferred for volatile compounds, LC-MS can be advantageous for analyzing a wider range of compounds, including less volatile or thermally labile ones, without the need for derivatization. rjpn.org Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are used as the interface. Direct-infusion ultrahigh-resolution mass spectrometry can also provide chemical fingerprints of complex mixtures containing terpenoids without prior chromatographic separation. acs.org

Gas Chromatography-Fourier-transform Infrared Spectroscopy (GC-FTIR) provides complementary information to GC-MS. After separation by GC, the eluting compounds pass through an FTIR cell where an infrared spectrum is obtained. This spectrum provides information about the functional groups present in the molecule, confirming the presence of the hydroxyl (-OH) and aromatic ring functionalities in this compound, thus supporting the identification made by MS. ijpsjournal.comresearchgate.net

Occurrence, Isolation, and Extraction Methodologies for P Mentha 3 En 7 Ol in Natural Systems

Identification of p-Mentha-3-en-7-ol in Botanical Sources and Essential Oils

This compound has been identified as a volatile constituent in a number of plant species, contributing to their characteristic aromas. Research has shown its presence in the essential oils of various members of the Mentha (mint) genus. For instance, it has been detected in different species of Algerian Mentha, including Mentha rotundifolia, M. spicata, M. pulegium, and M. piperita. researchgate.net

Beyond the Mentha genus, this compound has also been found in other aromatic plants. Notably, it is a known volatile component of cumin seed oil (Cuminum cyminum). acs.org The presence of this compound in these diverse botanical sources highlights its role in the chemical composition and sensory properties of their essential oils.

Table 1: Botanical Sources of this compound

| Botanical Name | Common Name | Family | Plant Part |

| Mentha spicata | Spearmint | Lamiaceae | Leaves |

| Mentha rotundifolia | Apple Mint | Lamiaceae | Leaves |

| Mentha pulegium | Pennyroyal | Lamiaceae | Leaves |

| Mentha piperita | Peppermint | Lamiaceae | Leaves |

| Cuminum cyminum | Cumin | Apiaceae | Seeds |

Advanced Extraction Techniques for this compound from Natural Products

The extraction of this compound and other volatile compounds from plant materials has evolved from traditional methods like hydrodistillation to more advanced and efficient techniques. These modern methods often offer advantages such as shorter extraction times, reduced solvent consumption, and higher selectivity.

Supercritical fluid extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. dsm-firmenich.com This technique is particularly advantageous for the extraction of thermally sensitive compounds like this compound because it can be performed at relatively low temperatures. scielo.brresearchgate.net

The properties of a supercritical fluid, such as high diffusivity and low viscosity, allow for efficient penetration into the plant matrix, resulting in a high extraction yield. scielo.br By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds. scielo.br For instance, in the extraction of alkaloids from Lupinus spp., modifying CO2 with a co-solvent like methanol (B129727) was found to enhance the extraction efficiency. scielo.br This principle of modifying the supercritical fluid can be applied to optimize the extraction of this compound from its natural sources. The solvent-free nature of the final extract is another significant benefit of SFE. dsm-firmenich.com

Microwave-assisted extraction (MAE) is another advanced technique that has gained prominence for its efficiency in extracting bioactive compounds from plant materials. researchgate.net MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells, leading to a rapid increase in temperature and pressure. nih.gov This causes the rupture of cell walls and the release of intracellular components, including essential oils containing this compound, into the extraction solvent. researchgate.net

Key advantages of MAE include significantly reduced extraction times and lower solvent consumption compared to conventional methods. nih.govmdpi.com The choice of solvent is crucial, and water is often used to develop a green extraction procedure. mdpi.com Studies on various Mentha species have demonstrated that MAE can be optimized to produce extracts with high concentrations of phenolic compounds and significant antioxidant and antimicrobial activities. mdpi.comresearchgate.net This technique has been successfully applied to extract essential oils from plants like Mentha piperita. google.com

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds. rsc.org In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample, either directly or to its headspace. The analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Headspace SPME (HS-SPME) is frequently employed for the analysis of volatile compounds in plant materials, as it minimizes the extraction of non-volatile matrix components. srce.hr This technique has been used to analyze the volatile profiles of various Mentha taxa, providing valuable data on the abundance and qualitative characteristics of compounds like this compound. mdpi.comresearchgate.net The selection of the appropriate fiber coating is critical for the selective extraction of target analytes. mdpi.com SPME has also been utilized in the analysis of volatile organic compounds in the pulp of Eugenia klotzschiana. ifmg.edu.br

Microwave-Assisted Extraction (MAE) of this compound

Chromatographic Purification Strategies for this compound Isolation

Following extraction, the isolation and purification of this compound from the complex mixture of compounds in the crude extract are typically achieved through chromatographic techniques.

One of the primary methods for the separation of components in essential oils is gas chromatography (GC), often coupled with mass spectrometry (MS) for identification. For preparative purposes, where the goal is to isolate a specific compound in a larger quantity, column chromatography is a common approach. In this method, the extract is passed through a column packed with an adsorbent material, such as silica (B1680970) gel or alumina. google.com

A more advanced liquid chromatographic technique that has proven effective for the separation of natural products is high-speed counter-current chromatography (HSCCC). researchgate.net HSCCC is a support-free liquid-liquid partition chromatography method that avoids the irreversible adsorption of the sample onto a solid support, leading to high recovery of the target compound. researchgate.net This technique has been successfully used for the preparative isolation and purification of compounds from essential oils, such as cuminaldehyde and p-mentha-1,4-dien-7-al from cumin oil. researchgate.net The selection of a suitable two-phase solvent system is crucial for achieving a successful separation in HSCCC. researchgate.net

Theoretical and Computational Studies on P Mentha 3 En 7 Ol

Molecular Modeling and Dynamics Simulations of p-Mentha-3-en-7-ol

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules over time. While specific MD studies focusing exclusively on this compound are not prevalent in existing literature, the methodologies are well-established and have been applied to closely related p-menthane (B155814) structures and other terpenoid alcohols. dntb.gov.uaacs.org These studies serve as a robust framework for understanding what such an analysis of this compound would entail.

The primary goal of a molecular dynamics simulation is to model the atomic-level movements and interactions of a molecule. For a compound like this compound, this would involve predicting its most stable three-dimensional shapes (conformations), the flexibility of its cyclohexene (B86901) ring, and the rotational freedom of its substituent groups. A key study on a related compound, (1R,3S,4S,8S)-p-menthane-3,9-diol, successfully used a combination of MD simulations and quantum mechanical calculations to identify its most populated conformations in a chloroform (B151607) solution. acs.org This approach also detailed the specific arrangement of solvent molecules around the solute, which is crucial for understanding its behavior in a liquid phase. acs.org

Furthermore, MD simulations are instrumental in studying how monoterpenoids interact with complex biological environments, such as cell membranes. dntb.gov.ua Research on other alcohols has employed MD simulations to elucidate the mechanisms of skin permeation enhancement, showing how these molecules can interact with and disrupt the lipid bilayer of the stratum corneum. nih.gov Such a simulation for this compound could reveal its potential to partition into lipid membranes, a key factor in its bioavailability and mechanism of action for various biological activities. The simulations can provide data on binding free energy and the stability of interactions with biological targets. acs.org

Quantum Chemical Calculations for this compound Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of molecules. dergipark.org.tr These methods calculate a variety of molecular descriptors that are fundamental to a molecule's chemical identity and behavior. nih.govresearchgate.netacs.org

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acmicrob.comscielo.org.mx The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (Egap), is a critical indicator of molecular stability and reactivity. acmicrob.comscielo.org.mx A smaller energy gap generally implies higher reactivity. scielo.org.mx

For instance, quantum studies on major components of peppermint oil revealed that the stable compound menthol (B31143) has a large energy gap of 16.9 eV, whereas the more reactive compounds pulegone (B1678340) and carvone (B1668592) have smaller gaps of 12.6 eV. acmicrob.com These values provide a benchmark for estimating the reactivity of other p-menthane derivatives.

Another important property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution across a molecule's surface. dergipark.org.tr The MEP identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atom of the hydroxyl group as a site of negative potential and a likely center for hydrogen bonding interactions.

While specific DFT calculations for this compound are not widely published, the established methodologies allow for the reliable prediction of its properties. The table below shows comparative calculated values for related monoterpenoids.

| Compound | HOMO-LUMO Energy Gap (Egap) | Significance |

|---|---|---|

| Menthol | 16.9 eV acmicrob.com | High stability, lower reactivity |

| Pulegone | 12.6 eV acmicrob.com | Lower stability, higher reactivity |

| Carvone | 12.6 eV acmicrob.com | Lower stability, higher reactivity |

| T5 (Terpene with C=O) | 0.204 au dergipark.org.tr | High tendency for electron donation |

| T4 (Terpene without C=O) | 0.108 au dergipark.org.tr | Lower tendency for electron donation |

Structure-Activity Relationship (SAR) Studies of this compound Analogs (Computational Aspects)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. scielo.org.co Computational approaches are central to modern SAR, as they can generate numerous molecular descriptors and build predictive models, saving significant time and resources in drug discovery. nih.govscielo.org.coresearchgate.net These models are particularly valuable for understanding a class of related compounds, such as the analogs of this compound.

Computational SAR studies typically involve calculating a wide range of descriptors, including:

Physicochemical Properties: Lipophilicity (often expressed as logP), which governs how a molecule partitions between fatty and aqueous environments. researchgate.net

Topological Descriptors: Parameters that describe the size, shape, and branching of a molecule. researchgate.net

Quantum Chemical Descriptors: Properties such as HOMO/LUMO energies, dipole moment, and electrostatic potential, as discussed previously. nih.gov

A significant QSAR study on the insect-repellent properties of p-menthane-3,8-diol (B45773) (PMD) and its analogs demonstrated the power of this approach. nih.gov The study used quantum chemical analysis to reveal that repellent activity was linked to lower aqueous stabilization (indicating favorable lipophilicity) and a large, localized negative electrostatic potential near the oxygen atoms. nih.govresearchgate.net This suggests that the hydroxyl groups are critical for the molecule's interaction with its biological target.

Applying these principles to this compound and its analogs allows for predictions about their relative activities. The position of the double bond, the location and orientation of the hydroxyl group, and the presence of other functional groups all influence the calculated descriptors and, therefore, the predicted biological activity. For example, a QSAR model for terpenoids with neuroprotective activity found that activity was primarily governed by lipophilicity, shape index, and electrostatic properties. researchgate.net

The following table outlines key structural features of this compound and some analogs, along with the predicted impact on properties based on computational SAR principles.

| Compound | Key Structural Features | Predicted Impact Based on Computational SAR |

|---|---|---|

| This compound | -OH at C7 (exocyclic); Double bond at C3-C4 | The exocyclic -OH group's position and accessibility would be a key descriptor. The double bond imparts rigidity and influences the molecule's overall shape and electronic properties. |

| p-Menthane-3,8-diol (PMD) | Saturated ring; Two -OH groups (C3, C8) nih.gov | Increased hydrogen bonding potential due to two -OH groups. The lack of a double bond increases conformational flexibility compared to this compound. nih.gov |

| Terpinen-4-ol | -OH at C4; Double bond at C1-C2 researchgate.net | The position of the tertiary hydroxyl group and the double bond significantly alters the molecular shape and electrostatic potential map compared to this compound. |

| Menthol | Saturated ring; -OH at C3 acmicrob.com | High stability predicted by a large HOMO-LUMO gap. acmicrob.com Its activity is influenced by its specific stereochemistry and lipophilicity. |

| Carvone | Ketone group at C2; Two double bonds acmicrob.com | The ketone group acts as a hydrogen bond acceptor, contrasting with the donor -OH group. Higher reactivity is predicted due to a smaller HOMO-LUMO gap. acmicrob.com |

Applications of P Mentha 3 En 7 Ol in Organic Synthesis and Materials Science Research

p-Mentha-3-en-7-ol as a Chiral Building Block in Asymmetric Synthesis

The utility of a molecule as a chiral building block is defined by its inherent, well-defined stereochemistry, which can be transferred to new, more complex molecules during a synthesis. Terpenes such as limonene (B3431351) and isopulegol (B1217435) are classic examples of the "chiral pool," providing inexpensive, enantiomerically pure starting materials for asymmetric synthesis. The synthesis of this compound itself represents a significant achievement in stereocontrolled reactions, establishing it as a potential chiral synthon.

A key development in this area is the novel cationic silver(I)-catalyzed cycloisomerization of an acyclic diene, dimethyl 2-allyl-2-prenylmalonate, to form the p-menthane (B155814) ring system. nih.gov This reaction proceeds through a complex mechanism involving alkyl rearrangements to yield dimethyl 4-isopropylcyclohex-3-ene-1,1-dicarboxylate, a direct precursor to this compound. nih.govresearchgate.net The reaction is notable for its ability to construct the specific cyclohexene (B86901) core of the target molecule. nih.gov The efficiency of this cyclization is dependent on the specific catalyst and conditions employed, as detailed in the table below.

Table 1: Silver(I)-Catalyzed Cycloisomerization to Form p-Menthane Precursor

| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AgSbF₆ (5) | CH₂Cl₂ | 25 | 1 | 98 | nih.govresearchgate.net |

| AgBF₄ (5) | CH₂Cl₂ | 25 | 3 | 73 | researchgate.net |

| AgOTf (5) | CH₂Cl₂ | 25 | 12 | 55 | researchgate.net |

| Ag₂O (2.5) | CH₂Cl₂ | 25 | 12 | No Reaction | researchgate.net |

| Cu(OTf)₂ (5) | CH₂Cl₂ | 25 | 12 | No Reaction | researchgate.net |

This method provides a direct route to the p-menthane skeleton, which can then be converted to this compound. nih.gov The availability of such synthetic routes is crucial for accessing chiral building blocks that may not be abundant in nature. The p-menthane framework is a common feature in many bioactive compounds, and its stereocontrolled synthesis is a primary goal in medicinal chemistry and natural product synthesis. iscientific.orgrsc.org

Use of this compound in the Synthesis of Complex Natural Products

The p-menthane skeleton is the core of numerous complex natural products, and synthetic routes often rely on building or modifying this fundamental structure. The synthesis of this compound and its corresponding aldehyde, p-Menth-3-en-7-al, was achieved via derivatization from the dimethyl 4-isopropylcyclohex-3-ene-1,1-dicarboxylate intermediate. nih.gov This demonstrates the use of a synthetically derived p-menthane structure to access specific functionalized monoterpenes.

The versatility of the p-menthane framework is further highlighted in the asymmetric synthesis of other complex natural products. For instance, trans-p-menth-3-ene-1,2,8-triol, a monoterpene isolated from several herbal plants, was synthesized using a Sharpless asymmetric dihydroxylation as the key stereochemistry-defining step. tandfonline.comnih.govtandfonline.com This reaction installed two hydroxyl groups onto a p-menthane precursor with specific stereocontrol. researchgate.net

Furthermore, the closely related monoterpenoid, p-mentha-2,8-dien-1-ol (B1605798), serves as a critical intermediate in the synthesis of cannabinoids, including (-)-trans-Δ⁹-tetrahydrocannabinol (THC). rsc.org In these syntheses, the chiral p-menthane derivative is condensed with a resorcinol (B1680541) derivative (like olivetol) under acidic conditions to construct the characteristic tricyclic core of cannabinoids. rsc.org Similarly, p-menth-2-ene-1,8-diol has been used to synthesize THC and related structures. rsc.org These examples underscore the immense value of p-menthane alcohols, including this compound, as synthons for biologically active and structurally complex molecules.

Table 2: Examples of Natural Product Synthesis from p-Menthane Precursors

| Target Product | p-Menthane Precursor | Key Synthetic Method | Reference |

|---|---|---|---|

| trans-p-menth-3-ene-1,2,8-triol | p-Menthadiene derivative | Sharpless Asymmetric Dihydroxylation | tandfonline.comnih.gov |

| (-)-trans-Δ⁹-THC | p-Mentha-2,8-dien-1-ol | Acid-catalyzed condensation with olivetol | rsc.org |

| p-Menth-3-en-7-ol | Dimethyl 2-allyl-2-prenylmalonate | Ag(I)-Catalyzed Cycloisomerization | nih.gov |

| p-Menthane-3,8-diols | Citronellal | Acid-catalyzed cyclization | beilstein-journals.orgacs.org |

Derivatization of this compound for Polymer and Material Precursors

The chemical structure of this compound, featuring both a hydroxyl group and a carbon-carbon double bond, offers two reactive sites for chemical modification, making it a potential precursor for monomers and polymers. While direct polymerization of this compound is not widely documented, the derivatization of its functional groups is a well-established principle for creating valuable chemical intermediates.

The hydroxyl group can be readily converted into other functional groups, such as esters or ethers. For example, research on related p-menthane structures demonstrates this potential. The acylation of p-menthane-3,8-diol (B45773) with various acid anhydrides (e.g., acetic, propionic, pentanoic) yields novel diester derivatives. beilstein-journals.org In another study, esters (propionate, butyrate, and valerate) of (8S)‐(−)‐p‐Mentha‐1,3‐dien‐9‐ol were prepared by reacting the alcohol with the corresponding acid anhydride (B1165640). researchgate.net Such esterification reactions transform the alcohol into a monomer that could potentially undergo polymerization.

Similarly, the double bond in the cyclohexene ring can be targeted for modification. Alkoxylation and hydroxylation of terpenes are common methods to produce derivatives. google.com These modifications can alter the reactivity and physical properties of the molecule, tuning it for specific applications. For example, the functionalized terpene could be designed as a monomer for ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with controlled structures. bu.edu.eg

Terpenes and their derivatives are increasingly recognized as renewable feedstocks for the chemical industry, including the synthesis of polymers. researchgate.net The conversion of terpene alcohols into monomers often involves an initial derivatization step to add a polymerizable functional group. These monomers can then be used to synthesize polyesters, polycarbonates, or other polymers, providing a bio-based alternative to petroleum-derived materials. The derivatization of this compound would be the critical first step in exploring its potential as a novel precursor for sustainable polymers and advanced materials.

Future Research Directions and Emerging Trends for P Mentha 3 En 7 Ol

The exploration of p-Mentha-3-en-7-ol and related monoterpenoids is entering a new phase, driven by advancements in computational science, biotechnology, and a global push for sustainability. Future research is poised to unlock more efficient and environmentally friendly methods for the production and application of this valuable compound. Key trends include the integration of artificial intelligence for predictive research, the discovery of novel biocatalytic routes for synthesis, and the adoption of sustainable chemistry principles throughout the compound's lifecycle.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying p-Mentha-3-en-7-ol in plant extracts, and how do their detection limits compare?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification, using retention indices and spectral matching with databases like NIST or Wiley . For quantification, HPLC coupled with UV detection (λ = 210–230 nm) is preferred due to its sensitivity (detection limit: 0.01–0.1 µg/mL) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing stereoisomers .

Q. How can researchers optimize extraction yields of p-Mentha-3-en-7-ol from Mentha species?

- Methodological Answer: Steam distillation and solvent extraction (e.g., hexane or ethanol) are common. A factorial design experiment is recommended to test variables like temperature (40–100°C), solvent polarity, and extraction time. For example, ethanol at 60°C for 4 hours yields ~2.1% w/w in Mentha spicata, but yields vary by species and phenological stage .

Q. What are the key spectroscopic markers (IR, NMR) to differentiate p-Mentha-3-en-7-ol from its isomers?

- Methodological Answer: In IR, the hydroxyl (-OH) stretch appears at 3350–3400 cm⁻¹. In ¹H NMR, the geminal methyl groups (δ 1.20–1.30 ppm) and the hydroxyl proton (δ 1.60–1.80 ppm) are diagnostic. Enantiomeric separation requires chiral columns (e.g., Cyclodextrin-based) in GC or HPLC .

Advanced Research Questions

Q. How do enantiomeric ratios of p-Mentha-3-en-7-ol impact its bioactivity, and what methods validate these ratios?

- Methodological Answer: Enantiomers may exhibit divergent antimicrobial or olfactory properties. Chiral GC-MS with β-cyclodextrin columns resolves (+)- and (−)-forms. For bioactivity validation, enantiomer-specific assays (e.g., microbial growth inhibition) should compare EC₅₀ values. A 2022 study found (+)-enantiomer had 3× higher antifungal activity against Aspergillus niger .

Q. What experimental designs address contradictions in reported metabolic pathways of p-Mentha-3-en-7-ol in mammalian systems?

- Methodological Answer: Use isotopic labeling (¹⁴C or deuterium) to track metabolites in vitro (hepatocyte cultures) and in vivo (rodent models). LC-high-resolution MS identifies phase I/II metabolites. Conflicting data often arise from interspecies differences in cytochrome P450 isoforms; cross-species comparisons with humanized mouse models are advised .

Q. How can researchers mitigate matrix interference when quantifying p-Mentha-3-en-7-ol in complex biological samples?

- Methodological Answer: Solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs) pre-concentrate the compound. Matrix-matched calibration curves and internal standards (e.g., menthol-d₃) correct for ion suppression in MS. A 2023 protocol achieved 92% recovery in plasma using MIPs coupled with UPLC-QTOF .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability profiles for p-Mentha-3-en-7-ol, and how can these discrepancies be resolved?

- Methodological Answer: Stability varies with oxygen exposure and catalytic impurities. Thermogravimetric analysis (TGA) under inert gas (N₂) shows decomposition at 150–170°C, while aerobic conditions lower this to 120°C. Replicate studies must standardize purity (≥98% by GC) and storage conditions (argon atmosphere, −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.